molecular formula C6H8ClF2N3O B2768832 6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine hydrochloride CAS No. 2197055-48-2

6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine hydrochloride

Cat. No. B2768832
CAS RN: 2197055-48-2
M. Wt: 211.6
InChI Key: JTAKTKHJBUXNAS-UHFFFAOYSA-N
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Description

6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine hydrochloride is a chemical compound with the molecular formula C6H7F2N3O・HCl . It has a molecular weight of 211.6 .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazolo[5,1-b][1,3]oxazin ring system with two fluorine atoms attached to the 6th carbon atom . The exact structure is not provided in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the search results. It is known that the compound has a molecular weight of 211.6 , but other properties such as melting point, boiling point, and density are not provided.

Scientific Research Applications

Synthesis and Chemical Transformations

Researchers have developed methodologies for synthesizing various derivatives of pyrazolo[1,5-a][1,3,5]triazin-2-amines, demonstrating the versatility of these compounds in chemical synthesis. The key precursor for these reactions, 4-trichloromethylpyrazolo[1,5-a][1,3,5]triazin-2-amine, was prepared through solvent-dependent condensation processes. Some of the synthesized compounds showed potential as CGRP receptor antagonists, highlighting their pharmacological relevance (Lim et al., 2014).

Potential Biological Activities

A series of studies have focused on the synthesis of pyrazoline and pyrazole derivatives with potential antibacterial and antifungal activities. For instance, novel pyrazoline derivatives bearing benzenesulfonamide moieties were synthesized and showed promising antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as yeast-like fungi (Hassan, 2013).

Additionally, a series of 1,3,5-triazine-containing 2-pyrazoline derivatives was synthesized and tested by the US National Cancer Institute for their anticancer activity against different human tumor cell lines, revealing compounds with significant GI50 and LC50 values (Moreno et al., 2018).

Supramolecular Chemistry

The study of tetrafluoroterephthalic acid with a series of N-containing heterocycles led to the formation of novel crystals, demonstrating the importance of hydrogen bonds and weak intermolecular interactions in assembling molecules into larger architectures. This research sheds light on the role of such interactions in the formation of supramolecular structures, which could have implications for the development of new materials (Wang et al., 2014).

properties

IUPAC Name

6,6-difluoro-5,7-dihydropyrazolo[5,1-b][1,3]oxazin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F2N3O.ClH/c7-6(8)2-11-5(12-3-6)4(9)1-10-11;/h1H,2-3,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTAKTKHJBUXNAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=C(C=NN21)N)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClF2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine hydrochloride

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